molecular formula C5H4BrClS B13535434 2-Bromo-3-chloro-4-methylthiophene

2-Bromo-3-chloro-4-methylthiophene

Cat. No.: B13535434
M. Wt: 211.51 g/mol
InChI Key: VCXNDRNRMRVWSK-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-methylthiophene: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied due to their unique electronic properties and versatility in various chemical reactions. The presence of bromine, chlorine, and a methyl group on the thiophene ring makes this compound an interesting compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methylthiophene typically involves halogenation reactions. One common method is the bromination of 3-chloro-4-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl or diaryl compounds with extended conjugation.

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Dihydrothiophenes.

Scientific Research Applications

Chemistry: 2-Bromo-3-chloro-4-methylthiophene is used as a building block in organic synthesis to create more complex molecules. It is valuable in the synthesis of conjugated polymers and organic semiconductors for electronic applications .

Biology and Medicine: The compound is studied for its potential biological activities. Thiophene derivatives have shown antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its unique reactivity makes it a valuable intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-chloro-4-methylthiophene’s uniqueness lies in the presence of both bromine and chlorine atoms on the thiophene ring, which can influence its reactivity and properties. This dual halogenation can lead to unique substitution patterns and coupling reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H4BrClS

Molecular Weight

211.51 g/mol

IUPAC Name

2-bromo-3-chloro-4-methylthiophene

InChI

InChI=1S/C5H4BrClS/c1-3-2-8-5(6)4(3)7/h2H,1H3

InChI Key

VCXNDRNRMRVWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1Cl)Br

Origin of Product

United States

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